

# An In-depth Technical Guide on the Physical Properties of 6-Formylnicotinonitrile

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## Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262

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## Introduction

**6-Formylnicotinonitrile**, also known as 6-formylpyridine-3-carbonitrile, is a heterocyclic organic compound with the chemical formula  $C_7H_4N_2O$ .<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with both a formyl (aldehyde) and a cyano (nitrile) group, makes it a valuable building block in medicinal chemistry and materials science. The precise physical and chemical properties of this compound are crucial for its application in synthesis, purification, and formulation. This guide provides a detailed overview of the core physical properties of **6-Formylnicotinonitrile**, along with standardized experimental protocols for their determination and a plausible synthetic workflow.

## Core Physical Properties

A summary of the key physical properties of **6-Formylnicotinonitrile** is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, others, such as a definitive melting and boiling point, are not consistently reported in publicly available literature. The provided data represents the most commonly cited information.

Property	Value	Source
CAS Number	206201-64-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O	[1]
Molecular Weight	132.12 g/mol	[1]
Physical Form	Solid	
Storage Temperature	2-8°C in an inert atmosphere	
Melting Point	Data not consistently available	
Boiling Point	Data not consistently available	
Solubility	Data not consistently available	

## Experimental Protocols for Physical Property Determination

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical properties of solid organic compounds like **6-Formylnicotinonitrile**.

### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden the melting range and depress the melting point.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **6-Formylnicotinonitrile** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

## Determination of Boiling Point

While **6-Formylnicotinonitrile** is a solid at room temperature, its boiling point at a given pressure is a fundamental physical constant. For non-volatile solids, boiling point determination often requires specialized equipment to handle higher temperatures and prevent decomposition.

Methodology (for a sublimable or high-melting solid):

- **Apparatus:** A small-scale distillation apparatus or a Thiele tube can be adapted for boiling point determination of small quantities.
- **Procedure:** A small amount of the sample is placed in a small test tube along with a sealed capillary tube (open end down) to act as a nucleation point for boiling. The test tube is heated in a controlled manner using a heating bath.
- **Observation:** The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Determination of Solubility

Understanding the solubility of **6-Formylnicotinonitrile** in various solvents is crucial for its use in reactions, purification (e.g., recrystallization), and formulation.

Methodology (Qualitative):

- **Sample Preparation:** A small, measured amount of **6-Formylnicotinonitrile** (e.g., 10 mg) is placed in a series of test tubes.

- **Solvent Addition:** A measured volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.
- **Observation:** The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and categorized as soluble, partially soluble, or insoluble at a given temperature (typically room temperature).

#### Methodology (Quantitative):

- **Saturated Solution Preparation:** An excess of **6-Formylnicotinonitrile** is added to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
- **Analysis:** A known volume of the clear, saturated supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the remaining solid is determined, from which the solubility can be calculated in terms of g/100 mL or mol/L.

## Spectroscopic Characterization

While specific spectra for **6-Formylnicotinonitrile** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The aldehyde proton should appear as a distinct singlet further downfield (typically 9.5-10.5 ppm).
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbon of the nitrile group appearing in the 115-125 ppm range and the carbonyl carbon of the aldehyde appearing significantly downfield (typically 190-200 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present:

- **C≡N Stretch:** A sharp, medium-intensity absorption band is expected in the region of 2220-2260  $\text{cm}^{-1}$  for the nitrile group.
- **C=O Stretch:** A strong, sharp absorption band characteristic of the aldehyde carbonyl group should be observed around 1690-1740  $\text{cm}^{-1}$ .
- **C-H Stretch (Aromatic and Aldehydic):** Aromatic C-H stretching vibrations typically appear above 3000  $\text{cm}^{-1}$ , while the aldehydic C-H stretch often shows one or two weaker bands in the 2700-2850  $\text{cm}^{-1}$  region.
- **C=C and C=N Stretch (Aromatic Ring):** Multiple bands of varying intensity are expected in the 1400-1600  $\text{cm}^{-1}$  region due to the vibrations of the pyridine ring.

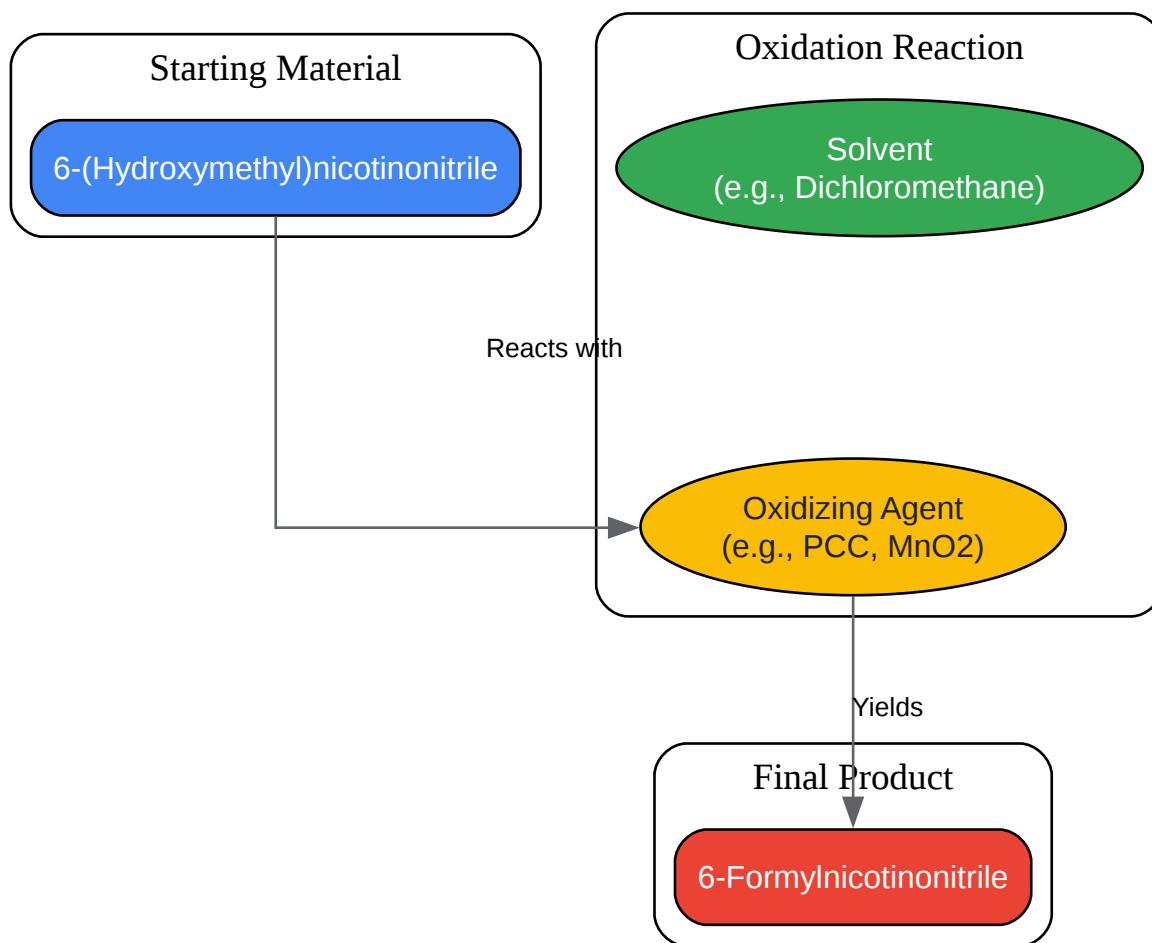
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak ( $M^+$ ):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **6-Formylnicotinonitrile** ( $m/z = 132$ ).
- **Fragmentation:** Common fragmentation patterns may include the loss of the formyl group ( $M-29$ ) or the cyano group ( $M-26$ ).

## Plausible Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of **6-Formylnicotinonitrile** is not readily available in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common strategy would involve the oxidation of a precursor alcohol.



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## References

- 1. 6-Formylpyridine-3-carbonitrile | C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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